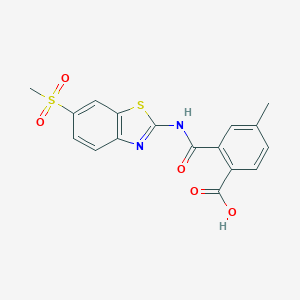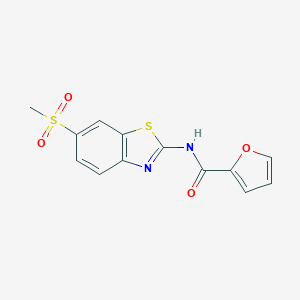![molecular formula C16H16N2O3S B344937 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 909860-34-0](/img/structure/B344937.png)
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to a pyrazole ring substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The synthesis begins with the preparation of a naphthalene derivative, where naphthalene is reacted with ethyl bromide in the presence of a base to introduce the ethoxy group at the 4-position.
Sulfonylation: The ethoxynaphthalene derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to introduce the sulfonyl group.
Pyrazole Formation: The sulfonylated naphthalene derivative is then reacted with hydrazine and an appropriate methylating agent, such as methyl iodide, to form the pyrazole ring with a methyl substitution at the 3-position.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: This compound has a similar naphthalene and sulfonyl structure but differs in the heterocyclic ring and substitution pattern.
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-isopropyl-1H-imidazole: Another similar compound with variations in the heterocyclic ring and alkyl substitution.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15-8-9-16(14-7-5-4-6-13(14)15)22(19,20)18-11-10-12(2)17-18/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLXKCZFYHZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B344867.png)
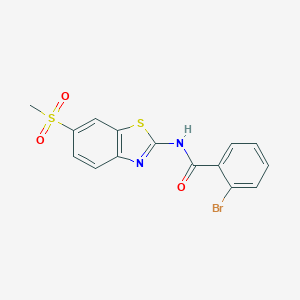
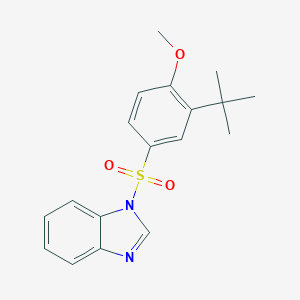
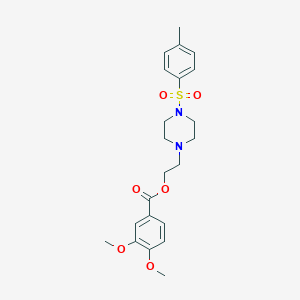

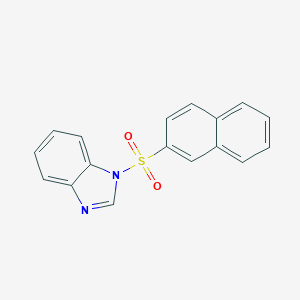
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
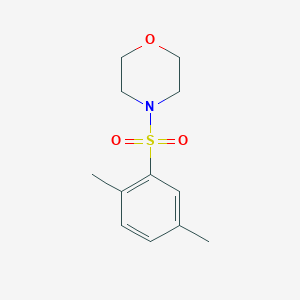
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)
